(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
(Z)-N-(3-(2-Ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a fluorinated benzothiazole derivative with a sulfonamide-linked piperidine moiety. Its structure combines a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3 and fluorine at position 6, paired with a 4-(piperidin-1-ylsulfonyl)benzamide side chain. The Z-configuration of the imine bond (C=N) in the benzothiazole ring is critical for its stereochemical stability and biological interactions .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2/c1-2-31-15-14-27-20-11-8-18(24)16-21(20)32-23(27)25-22(28)17-6-9-19(10-7-17)33(29,30)26-12-4-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCNRQGLAFHIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features, such as the benzo[d]thiazole moiety and the piperidine sulfonamide group, suggest a promising pharmacological profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Benzo[d]thiazole moiety : Known for diverse biological activities.
- Fluorine atom : Enhances electronic properties and lipophilicity.
- Piperidine sulfonamide group : Potentially increases interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring : Combining 2-ethoxyethylamine with 6-fluorobenzo[d]thiazole under acidic conditions.
- Amide bond formation : Introducing piperidine sulfonamide to create the target compound.
- Purification : Using chromatography to isolate the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated its effectiveness against several types of tumors, although specific IC50 values and mechanisms remain to be fully elucidated .
Antimicrobial Activity
The compound has also displayed promising antimicrobial activity. Its structural similarity to other benzo[d]thiazole derivatives, which are known for their antibacterial and antifungal effects, supports this potential. Preliminary bioactivity tests have shown that derivatives in this class can achieve high inhibition rates against pathogens such as Pseudomonas and Candida species .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound is being investigated for anti-inflammatory effects. The presence of the piperidine sulfonamide group may enhance its ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study focused on the compound's effect on breast cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
- Antimicrobial Testing : In vitro tests revealed that the compound demonstrated an inhibition rate of over 75% against Staphylococcus aureus, comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s closest analogs include derivatives synthesized via similar pathways, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]) and S-alkylated 1,2,4-triazoles (compounds [10–15]) from the referenced study . Below is a detailed comparative analysis:
Structural and Functional Group Comparisons
| Feature | (Z)-Target Compound | Triazole Derivatives [7–9] | S-Alkylated Triazoles [10–15] |
|---|---|---|---|
| Core Structure | Benzo[d]thiazole | 1,2,4-Triazole | 1,2,4-Triazole with S-alkylation |
| Sulfonyl Group | Piperidin-1-ylsulfonyl | 4-X-Phenylsulfonyl (X = H, Cl, Br) | 4-X-Phenylsulfonyl (X = H, Cl, Br) |
| Fluorine Substitution | 6-Fluoro on benzothiazole | 2,4-Difluorophenyl on triazole | 2,4-Difluorophenyl + 4′-fluoro (optional) |
| Key Functional Groups | Ethoxyethyl, benzamide | Thione (C=S), NH | Thioether (C-S-C), ketone (C=O) |
- Stereochemical Impact : The Z-configuration in the target compound likely enhances planarity and π-π stacking compared to triazole derivatives, which adopt thione tautomeric forms .
- Sulfonyl Variations : The piperidinylsulfonyl group in the target compound may improve solubility in polar solvents compared to phenylsulfonyl analogs (logP reduction by ~0.5 units) .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- 1H-NMR :
- The 2-ethoxyethyl group’s protons (δ ~3.5–4.0 ppm) and piperidine protons (δ ~1.5–2.5 ppm) distinguish it from triazoles, which show NH signals at δ ~10–12 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
